Sulfamethoxazole is a sulfonamide antibiotic. It inhibits growth of E. coli (MIC = 10 μg/ml) and clinical isolates of methicillin-resistant S. aureus (MRSA; MICs = 25-50 μg/ml). Sulfamethoxazole, in combination with trimethoprim at a ratio of 20:1, inhibits growth of MRSA in vivo in mice (MIC = 0.8 μg/ml; ED50s = 6.4 and 9.6 mg/kg for two MRSA strains). In a mouse model of urinary tract infection with E. coli, a combination of sulfamethoxazole and trimethoprim decreases recurrent infection when administered for 10 days. Sulfamethoxazole acts by inhibiting dihydropteroate synthase (DHPS), which converts a pteridine and 4-aminobenzoic acid (PABA;) to dihydropteroate, an intermediate in folate biosynthesis. It inhibits recombinant P. carinii DHPS (IC50 = 23 nM; Ki = 7.5 nM) and folate biosynthesis in situ by 48.6%. Formulations containing sulfamethoxazole and trimethoprim have been used to treat bronchitis, prostatitis, and urinary tract infections among other infectious conditions.
This product is provided as delivered and specified by the issuing Pharmacopoeia. All information provided in support of this product, including SDS and any product information leaflets have been developed and issued under the Authority of the issuing Pharmacopoeia. For further information and support please go to the website of the issuing Pharmacopoeia.
Sulfamethoxazole is a bacteriostatic antibiotic used in treating coccidiosis, diarrhea and gastroenteritis in humans and is also a known veterinary drug. Sulfamethoxazole in combination with trimethoprim is effective in treating pneumonia. Sulfamethoxazole acts by blocking the folic acid metabolism to produce synergistic antibacterial activity.
Certified pharmaceutical secondary standards for application in quality control provide pharma laboratories and manufacturers with a convenient and cost-effective alternative to pharmacopeia primary standards.
Sulfamethoxazole is one of the most effective sulfa drugs used for treating urinary infections in humans.
Sulfamethoxazole is a sulfonamide bacteriostatic antibiotic that is most commonly used in combination with trimethoprim as the drug Bactrim. Sulfamethoxazole competitively inhibits dihydropteroate synthase preventing the formation of dihydropteroic acid, a precursor of folic acid which is required for bacterial growth.
Sulfamethoxazole, also known as gantanol or sinomin, belongs to the class of organic compounds known as aminobenzenesulfonamides. These are organic compounds containing a benzenesulfonamide moiety with an amine group attached to the benzene ring. Sulfamethoxazole is a drug which is used for the treatment bacterial infections causing bronchitis, prostatitis and urinary tract infections. Sulfamethoxazole exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Sulfamethoxazole has been detected in multiple biofluids, such as urine and blood. Within the cell, sulfamethoxazole is primarily located in the cytoplasm and membrane (predicted from logP). Sulfamethoxazole participates in a number of enzymatic reactions. In particular, sulfamethoxazole can be biosynthesized from sulfanilamide. Sulfamethoxazole is also a parent compound for other transformation products, including but not limited to, sulfamethoxazole hydroxylamine, nitrososulfamethoxazole, and N-acetylsulfamethoxazole.
Sulfamethoxazole is an isoxazole (1,2-oxazole) compound having a methyl substituent at the 5-position and a 4-aminobenzenesulfonamido group at the 3-position. It has a role as an antibacterial agent, an antiinfective agent, an epitope, an EC 2.5.1.15 (dihydropteroate synthase) inhibitor, an antimicrobial agent, a P450 inhibitor, an EC 1.1.1.153 [sepiapterin reductase (L-erythro-7,8-dihydrobiopterin forming)] inhibitor, an environmental contaminant, a xenobiotic and a drug allergen. It is a sulfonamide, a member of isoxazoles, a substituted aniline and a sulfonamide antibiotic. It derives from a sulfanilamide.